molecular formula C16H25N3O2 B11819571 tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11819571
M. Wt: 291.39 g/mol
InChI Key: AIGDVFGDCWBRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative. This step often requires the use of a palladium catalyst and a suitable ligand.

    Protection of the Amino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction. The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-7-13(19)12-8-9-14(17-11-12)18(4)5/h8-9,11,13H,6-7,10H2,1-5H3

InChI Key

AIGDVFGDCWBRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

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